1-Chloro-3-(2,4-difluorophenyl)propan-2-one
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Overview
Description
1-Chloro-3-(2,4-difluorophenyl)propan-2-one: is a chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . It is used in various fields of research and industry, particularly as an intermediate in the synthesis of pharmaceuticals.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including ticagrelor, a reversible P2Y12 receptor antagonist used to prevent atherothrombotic events.
Biology and Medicine:
Pharmaceutical Research: It is used in the development of drugs that target specific molecular pathways, particularly those involved in platelet aggregation.
Industry:
Chemical Manufacturing: The compound is used in the production of other chemicals and materials, serving as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 1-Chloro-3-(2,4-difluorophenyl)propan-2-one involves the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-chloropropionyl chloride in the presence of aluminum chloride as a catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process, where the reactants are combined in a reactor and allowed to react under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-Chloro-3-(2,4-difluorophenyl)propan-2-one can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Aluminum chloride is often used as a catalyst in the Friedel-Crafts acylation reaction.
Major Products:
Chloroformate Esters: When reacted with alcohols or amines, this compound forms chloroformate esters and releases a fluoride ion.
Mechanism of Action
Formation of Chloroformate Ester:
Reaction with Alcohols or Amines: The mechanism of action of 1-Chloro-3-(2,4-difluorophenyl)propan-2-one involves the formation of a chloroformate ester when it reacts with alcohols or amines.
Molecular Targets and Pathways:
Platelet Aggregation: As an intermediate in the synthesis of ticagrelor, the compound indirectly influences pathways related to platelet aggregation, helping to prevent atherothrombotic events.
Comparison with Similar Compounds
3-Chloro-1-(3,4-difluorophenyl)propanone: This compound is similar in structure but has the fluorine atoms in different positions on the benzene ring.
2-Chloro-1-(2,4-difluorophenyl)ethanone: Another similar compound with a slightly different structure and molecular formula.
Uniqueness:
Positional Isomerism: The unique positioning of the chlorine and fluorine atoms in 1-Chloro-3-(2,4-difluorophenyl)propan-2-one gives it distinct chemical properties and reactivity compared to its isomers.
Properties
IUPAC Name |
1-chloro-3-(2,4-difluorophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLSLIBGPOEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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